Isoquercetin

Description

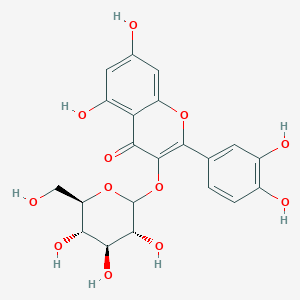

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSQVDMCBVZWGM-QSOFNFLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-35-9 | |

| Record name | Quercetin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quercetin-3-o-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOQUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PC637T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 242 °C | |

| Record name | Isoquercitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoquercetin's Role in Mitigating Neuroinflammation: A Technical Guide to Signaling Pathways and Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. The activation of glial cells, such as microglia and astrocytes, triggers a cascade of inflammatory responses, leading to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), which contribute to neuronal damage and death. Isoquercetin, a flavonoid glycoside of quercetin, has emerged as a promising therapeutic agent due to its potent anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth exploration of the signaling pathways modulated by this compound in the context of neuroinflammation, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by targeting several key signaling pathways implicated in neuroinflammation. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or ischemia, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to suppress the activation of the NF-κB pathway.[1][2][3][4][5] It achieves this by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1] This leads to a significant reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][6]

References

- 1. This compound Improves Inflammatory Response in Rats Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Improves Inflammatory Response in Rats Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound attenuates oxidative stress and neuronal apoptosis after ischemia/reperfusion injury via Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound mitigates neuroinflammation and oxidative stress by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of this compound: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

Isoquercetin's Activation of the Nrf2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by isoquercetin, a dietary flavonoid with potent antioxidant and cytoprotective properties. This document consolidates quantitative data from multiple studies, details key experimental protocols for assessing Nrf2 activation, and presents visual representations of the signaling cascade and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in oxidative stress-mediated diseases.

Introduction

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to inducers, such as this compound, Keap1 is modified, leading to the dissociation and stabilization of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[2][3] This transcriptional activation leads to the production of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.[3][4]

This compound (quercetin-3-O-glucoside) has emerged as a significant activator of the Nrf2 pathway.[2] Its ability to modulate this pathway underscores its therapeutic potential in a variety of pathological conditions driven by oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and cancer.[5][6] This guide delves into the technical aspects of this compound's interaction with the Nrf2 pathway.

Molecular Mechanism of this compound-Mediated Nrf2 Activation

This compound activates the Nrf2 pathway through a multi-faceted mechanism that involves both direct and indirect interactions with key signaling components.

Upstream Signaling:

One of the primary mechanisms involves the activation of upstream kinases, particularly the Extracellular signal-regulated kinase 1/2 (ERK1/2).[5] Studies have shown that this compound can induce the phosphorylation of ERK1/2.[5] Activated ERK1/2 can then phosphorylate Nrf2, which may contribute to its dissociation from Keap1 and subsequent nuclear translocation.[5]

Direct Interaction with Keap1:

Computational docking studies suggest that this compound can directly interact with the Kelch-like domains of Keap1, the same domains responsible for binding to Nrf2.[1] This competitive binding is hypothesized to disrupt the Keap1-Nrf2 complex, thereby preventing Nrf2 degradation.[2]

Downstream Effects:

Following its release from Keap1 and nuclear translocation, Nrf2 orchestrates the transcription of a battery of antioxidant and cytoprotective genes. This compound treatment has been shown to significantly increase the mRNA and protein expression of key Nrf2 target genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1]

-

NAD(P)H Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

The coordinated upregulation of these and other ARE-driven genes constitutes the core of this compound's protective effects against oxidative stress.

Signaling Pathway Diagram

Quantitative Data on this compound's Effect on the Nrf2 Pathway

The following tables summarize the quantitative effects of this compound on key components of the Nrf2 pathway, as reported in various studies.

Table 1: Effect of this compound on Nrf2 and HO-1 Protein Expression in HT22 Cells

| Treatment | Concentration (µM) | Incubation Time (h) | Nrf2 Protein Level (Fold Change vs. Control) | HO-1 Protein Level (Fold Change vs. Control) | Reference |

| Isoquercitrin | 10 | 8 | ~1.5 | ~1.5 | [3] |

| Isoquercitrin | 50 | 8 | ~2.0 | ~2.0 | [3] |

| Isoquercitrin | 100 | 8 | ~2.2 | ~2.2 | [3] |

Table 2: Effect of this compound on Nrf2 mRNA and Protein Expression in OGD/R-treated Rat Hippocampal Neurons

| Treatment | Concentration (µg/mL) | Incubation Time (h) | Nrf2 mRNA Level (Fold Change vs. OGD/R) | Nrf2 Protein Level (Fold Change vs. OGD/R) | Reference |

| This compound | 25 | 24 | ~1.5 | ~1.5 | [5] |

| This compound | 50 | 24 | ~2.0 | ~2.5 | [5] |

| This compound | 100 | 24 | ~2.5 | ~3.0 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the activation of the Nrf2 pathway by this compound.

Western Blot Analysis for Nrf2 and Target Protein Expression

This protocol is used to determine the protein levels of Nrf2, Keap1, HO-1, and other relevant proteins in cell lysates.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Nrf2, Keap1, HO-1, β-actin, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin).

Experimental Workflow: Western Blot

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of Nrf2 and its target genes.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Nrf2 Nuclear Translocation Assay

This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation with this compound.

Methods:

-

Immunofluorescence:

-

Grow cells on coverslips and treat with this compound.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against Nrf2.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope.

-

-

Cell Fractionation followed by Western Blot:

-

Treat cells with this compound.

-

Isolate the cytoplasmic and nuclear fractions using a cell fractionation kit.

-

Perform Western blotting on both fractions to determine the levels of Nrf2 in each compartment. Lamin B1 and β-tubulin are typically used as nuclear and cytoplasmic markers, respectively.

-

Luciferase Reporter Assay for ARE Activity

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.

Materials:

-

Cells transiently or stably transfected with an ARE-luciferase reporter plasmid

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Plate the reporter cells and treat with this compound.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the fold induction of ARE activity.

Experimental Workflow: Luciferase Reporter Assay

Conclusion

This compound is a potent activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals. The ability of this compound to upregulate a suite of cytoprotective genes through Nrf2 activation highlights its significant therapeutic potential for a range of diseases underpinned by oxidative stress. Further investigation into the clinical applications of this compound is warranted.

References

- 1. This compound activates the ERK1/2-Nrf2 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. mdpi.com [mdpi.com]

- 4. 2.6. NRF2 nuclear translocation by immunofluorescence and western blotting [bio-protocol.org]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

Isoquercetin as a potential therapeutic agent for metabolic syndrome

Isoquercetin: A Potential Therapeutic Agent for Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of metabolic abnormalities, including insulin resistance, central obesity, dyslipidemia, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease.[1][2] The quest for effective therapeutic interventions has led to a growing interest in natural compounds with pleiotropic effects. This compound, a flavonoid glycoside of quercetin, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and insulin-sensitizing properties.[1][2] This technical guide provides a comprehensive overview of the current scientific evidence supporting the therapeutic potential of this compound for metabolic syndrome, with a focus on its mechanisms of action, relevant signaling pathways, and experimental data.

Effects of this compound on Key Parameters of Metabolic Syndrome

Numerous preclinical studies have demonstrated the beneficial effects of this compound on the core components of metabolic syndrome. The following tables summarize the quantitative data from key animal studies.

Table 1: Effects of this compound on Glycemic Control in Animal Models of Diabetes

| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | This compound (20, 40, 80 mg/kg b.w.) | - | Significantly normalized blood sugar levels and insulin. | [3] |

| KK-Ay mice | This compound (50, 100, 200 mg/kg) | 35 days | Dose-dependently decreased fasting blood glucose; 200 mg/kg was most effective (p < 0.01). Improved glucose tolerance. | [4][5][6] |

| High-fat diet-induced NAFLD rats | This compound | - | Reduced blood glucose levels. | [7] |

Table 2: Effects of this compound on Lipid Profile in Animal Models

| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |

| KK-Ay mice | This compound (200 mg/kg) | 35 days | Significantly decreased plasma triglyceride and total cholesterol levels. | [4][5][6] |

| High-fat diet-induced NAFLD rats | This compound | - | Reduced serum and hepatic triglyceride levels. | [7][8] |

| NAFLD mice | Dietary this compound | - | Reduced hepatic cholesterol by 13.2% and triglycerides by 16.05%. | [9] |

Table 3: Effects of this compound on Body Weight and Adiposity

| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |

| Male C57BL/6 mice | Enzymatically modified isoquercitrin (EMIQ) (0.1%) | 2 weeks | Significantly decreased white adipose tissue (WAT) weight. | [1] |

| High-fat diet-induced NAFLD rats | This compound | - | Decreased body weight. | [8] |

Table 4: Anti-inflammatory Effects of this compound

| Model | Treatment and Dose | Key Findings | Reference |

| Murine model of allergic asthma | Isoquercitrin (15 mg/kg) | Lowered eosinophil counts in BALF, blood, and lung parenchyma. Lowered neutrophil counts in blood and IL-5 levels in lung homogenate. | [10] |

| MCAO/R-induced rats | This compound (10 and 20 mg/kg) | Decreased plasma levels of TNF-α, IL-1β, and IL-6. | [11] |

| PMACI-stimulated KU812 cells | Isoquercitrin | Significantly reduced the production of histamine, IL-6, IL-8, IL-1β, and TNF-α. | [12] |

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in the pathophysiology of metabolic syndrome.

IRS/PI3K/AKT Signaling Pathway

The Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a crucial signaling cascade for insulin-mediated glucose uptake and metabolism. This compound has been shown to enhance insulin sensitivity by positively modulating this pathway.[7] It can improve the expression of key factors in this pathway, thereby promoting glucose homeostasis.[7]

Figure 1: this compound's effect on IRS/PI3K/AKT pathway.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular energy metabolism. Activation of AMPK can lead to increased glucose uptake, fatty acid oxidation, and reduced inflammation. This compound has been demonstrated to activate the AMPK pathway, contributing to its beneficial metabolic effects.[1][13][14][15]

Figure 2: this compound's activation of the AMPK pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Chronic activation of the NF-κB pathway is a hallmark of the low-grade inflammation associated with metabolic syndrome. This compound has been shown to inhibit the activation of NF-κB, thereby exerting potent anti-inflammatory effects.[12][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. caringsunshine.com [caringsunshine.com]

- 3. This compound ameliorates hyperglycemia and regulates key enzymes of glucose metabolism via insulin signaling pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antidiabetic activity of this compound in diabetic KK -Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidiabetic activity of this compound in diabetic KK -Ay mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquercitrin Improves Insulin Resistance by Inhibiting PTP1B-Regulated IRS/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Improves Hepatic Lipid Accumulation by Activating AMPK Pathway and Suppressing TGF-β Signaling on an HFD-Induced Nonalcoholic Fatty Liver Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary this compound Reduces Hepatic Cholesterol and Triglyceride in NAFLD Mice by Modulating Bile Acid Metabolism via Intestinal FXR-FGF15 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of quercetin and isoquercitrin in experimental murine allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Improves Inflammatory Response in Rats Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoquercitrin suppresses the expression of histamine and pro-inflammatory cytokines by inhibiting the activation of MAP Kinases and NF-κB in human KU812 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Isoquercitrin activates the AMP–activated protein kinase (AMPK) signal pathway in rat H4IIE cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quercetin and Isoquercitrin Inhibiting Hepatic Gluconeogenesis Through LKB1-AMPKα Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro studies of isoquercetin's antiviral properties

Abstract

Isoquercetin, a flavonoid glycoside, has demonstrated broad-spectrum antiviral activities in numerous preliminary in vitro studies. This document provides a comprehensive technical overview of the existing research on this compound's antiviral properties. It is intended to serve as a resource for researchers and professionals in the field of virology and drug development. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the mechanisms of action and experimental workflows. The compiled data highlights this compound's potential as a therapeutic agent against a range of viruses, including influenza, Zika, Ebola, dengue, and various herpesviruses.

Introduction

This compound (quercetin-3-O-glucoside) is a naturally occurring flavonoid found in a variety of fruits and vegetables. It is known for its antioxidant, anti-inflammatory, and immunomodulatory properties[1]. Emerging evidence from in vitro studies suggests that this compound also possesses significant antiviral capabilities, making it a compound of interest for further investigation and potential therapeutic development. This technical guide synthesizes the findings from key in vitro studies to provide a detailed understanding of this compound's antiviral profile.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against a diverse group of viruses. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% effective dose (ED₅₀) values reported in various in vitro studies. These values are critical for comparing the potency of this compound across different viral strains and experimental conditions.

Table 1: Antiviral Activity of this compound Against RNA Viruses

| Virus | Virus Strain/Type | Cell Line | Assay Type | IC₅₀ / ED₅₀ (µM) | Reference |

| Influenza A & B Viruses | Not Specified | MDCK or Vero | Not Specified | ED₅₀: 1.2 | [1][2] |

| Influenza A Virus (H5N1) | Avian H5N1 | MDCK | Plaque Formation | >79% inhibition at 1 ng/mL | [1] |

| Zika Virus (ZIKV) | Not Specified | Vero | Cytopathic Effect/NS1 Level | IC₅₀: 1.2, IC₉₀: 1.5 | [1][2] |

| Zika Virus (ZIKV) | Not Specified | SH-SY5Y | Not Specified | IC₅₀: 9.7 | [1] |

| Zika Virus (ZIKV) | Not Specified | Huh-7 | Not Specified | IC₅₀: 14.0 | [1] |

| Zika Virus (ZIKV) | Not Specified | A549 | Not Specified | IC₅₀: 15.5 | [1] |

| Ebola Virus (EBOV) | Distinct species | Vero | Not Specified | IC₅₀: 5.3, IC₉₀: 9.3 | [3] |

| Dengue Virus (DENV-2) | DENV-2 | Not Specified | NS2B-NS3 Protease Assay | IC₅₀: 23 (for protease activity) | [1][2] |

| Dengue Virus (DENV-3) | DENV-3 | Not Specified | NS2B-NS3 Protease Assay | IC₅₀: 44 (for protease activity) | [1][2] |

| SARS-CoV / MERS-CoV | Recombinant Protease | N/A | FRET Assay | IC₅₀: 24–73 (for 3CLpro) | [1][2] |

Table 2: Antiviral Activity of this compound Against DNA Viruses

| Virus | Virus Strain/Type | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Varicella-Zoster Virus (VZV) | pOka | HFF | Plaque Reduction | 14.4 | [4] |

| Human Cytomegalovirus (HCMV) | Towne | HFF | Plaque Reduction | 1.852 | [4] |

| Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Herpes Simplex Virus 2 (HSV-2) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

Mechanisms of Antiviral Action

In vitro studies have elucidated several mechanisms by which this compound exerts its antiviral effects. These mechanisms often target different stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.

Inhibition of Viral Entry

This compound has been shown to inhibit the entry of several viruses into host cells. For Ebola virus, it is proposed that this compound interferes with the viral entry process[1][3]. Similarly, studies on Zika virus in A549 cells indicated that this compound inhibits virus internalization rather than affecting viral particle integrity or attachment[1]. For influenza A virus, this compound has been observed to inhibit viral attachment and entry[5][6].

Inhibition of Viral Replication and Protein Function

This compound can also interfere with viral replication by targeting key viral enzymes. For Dengue and Zika viruses, this compound has been shown to inhibit the NS2B-NS3 protease, which is crucial for processing the viral polyprotein[1][2]. In the context of coronaviruses like SARS-CoV and MERS-CoV, this compound has demonstrated inhibitory activity against the 3CL protease (3CLpro)[1][2]. For influenza virus, it has been found to block the polymerase basic protein 2 (PB2) subunit, a component of the viral RNA polymerase complex[1]. Furthermore, this compound has been shown to suppress the expression of immediate-early genes in herpesviruses like VZV and HCMV[7][8].

Modulation of Host Signaling Pathways

Beyond direct antiviral effects, this compound can modulate host cell signaling pathways to create an antiviral state. In Ebola virus infection, this compound helps maintain the cellular antiviral interferon signaling cascade, which can be blocked by the EBOV protein VP24[1][3].

References

- 1. Frontiers | this compound as an Anti-Covid-19 Medication: A Potential to Realize [frontiersin.org]

- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as an Anti-Covid-19 Medication: A Potential to Realize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]

- 8. cdn.who.int [cdn.who.int]

A Technical Guide to Isoquercetin's Potential in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathology involving amyloid-beta (Aβ) plaque formation, hyperphosphorylated tau-protein-driven neurofibrillary tangles (NFTs), persistent neuroinflammation, and significant oxidative stress. Isoquercetin, a flavonoid and a glycoside form of quercetin, has emerged as a promising multi-target therapeutic candidate. Its demonstrated bioactivities, including potent antioxidant, anti-inflammatory, and anti-amyloidogenic properties, position it as a compound of significant interest for AD drug discovery and development. This guide provides a comprehensive technical overview of the current research, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its role in relevant biological pathways.

Core Mechanisms of Action

This compound's therapeutic potential in AD stems from its ability to concurrently modulate several key pathological pathways.

-

Antioxidant and Anti-inflammatory Activity : A primary mechanism of this compound is its capacity to mitigate oxidative stress by scavenging reactive oxygen species (ROS).[1][2] It also exerts potent anti-inflammatory effects, significantly down-regulating pro-inflammatory cytokines by inhibiting signaling pathways such as NF-κB, which is known to be activated in AD.[1]

-

Modulation of Amyloid-β Pathophysiology : Preclinical studies indicate that this compound can interfere with the amyloid cascade. It has been shown to inhibit the aggregation of Aβ peptides and may also inhibit the activity of β-secretase (BACE1), a key enzyme in the production of Aβ.[3][4]

-

Inhibition of Tau Hyperphosphorylation : this compound has been observed to reduce the hyperphosphorylation of tau protein. This is achieved, in part, by modulating the activity of key kinases such as Glycogen Synthase Kinase 3β (GSK-3β), a primary tau kinase.[5][6]

-

Neuroprotection and Cognitive Enhancement : Through its multifaceted actions, this compound promotes neuronal survival and has been shown to improve cognitive function in animal models of AD.[1] Studies have shown it can enhance levels of brain-derived neurotrophic factor (BDNF) and acetylcholinesterase (AChE), both crucial for neuronal health and memory.[1]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from in vitro and in vivo preclinical research on this compound and its aglycone, quercetin, in the context of Alzheimer's disease.

Table 1: In Vitro Efficacy of this compound and Quercetin

| Parameter | Model System | Compound | Concentration/Dose | Result | Citation |

| Aβ Aggregation | Thioflavin T Assay | Quercetin | 1:1 molar ratio (Aβ:Quercetin) | 85.1% inhibition of Aβ40 fibril formation | [7] |

| Neuroprotection | SH-SY5Y cells (Aβ₁₋₄₂ induced toxicity) | Quercetin | 150 µM | 54.14% increase in cell viability | [8] |

| ROS Reduction | PC12 cells (LPS-induced) | This compound | Concentration-dependent | Significantly (P<0.001) down-regulated ROS production | [1] |

| Pro-inflammatory Cytokine Reduction | PC12 cells (LPS-induced) | This compound | Concentration-dependent | Significantly (P<0.001) down-regulated pro-inflammatory cytokines | [1] |

| Tau Hyperphosphorylation | HT22 cells (Okadaic Acid-induced) | Quercetin | 5 and 10 µM | Significantly decreased tau hyperphosphorylation at multiple sites (Ser396, Ser199, Thr231, Thr205) | [9][10] |

Table 2: In Vivo Efficacy of this compound and Quercetin

| Parameter | Animal Model | Compound | Dosing Regimen | Key Finding | Citation |

| Cognitive Improvement | Colchicine-induced AD rats | This compound | Dose-dependent | Significantly up-regulated latency and transfer latency time in Morris water maze | [1] |

| Aβ Peptide Reduction | Colchicine-induced AD rats | This compound | Dose-dependent | Significantly (P<0.001) down-regulated Aβ peptide levels | [1] |

| BDNF Enhancement | Colchicine-induced AD rats | This compound | Dose-dependent | Significantly increased Brain-Derived Neurotrophic Factor (BDNF) levels | [1] |

| Reduction of Pro-inflammatory Cytokines | Colchicine-induced AD rats | This compound | Dose-dependent | Significantly (P<0.001) reduced pro-inflammatory cytokines and inflammatory mediators | [1] |

| Aβ Plaque Reduction | Transgenic AD mice | Quercetin | Not specified | Significantly decreased Aβ immunoreactivity in the hippocampus and cortex | [11] |

Key Experimental Protocols

Detailed methodologies are essential for the validation and extension of these research findings.

In Vitro Aβ Aggregation Assay (Thioflavin T)

-

Preparation of Aβ Peptides : Lyophilized Aβ₁₋₄₂ is reconstituted in a suitable solvent (e.g., hexafluoroisopropanol), aliquoted, and dried to form peptide films. Films are then dissolved in a buffer like phosphate-buffered saline (PBS) to the desired concentration.

-

Incubation : Aβ peptides are incubated with various concentrations of this compound or a vehicle control at 37°C with gentle agitation to promote fibril formation.

-

Thioflavin T (ThT) Fluorescence Measurement : At specified time points, aliquots of the incubation mixture are added to a solution of ThT.

-

Data Acquisition : Fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively. An increase in fluorescence indicates Aβ fibrillization.[7]

Cell-Based Neuroprotection Assay (MTT Assay)

-

Cell Culture : Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded in multi-well plates.

-

Treatment : Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induction of Toxicity : A neurotoxic insult, such as pre-aggregated Aβ oligomers, is added to the cell culture medium.

-

MTT Addition : Following the toxicity induction period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

Quantification : The resulting formazan crystals are solubilized, and the absorbance is read on a microplate reader to determine cell viability.[8]

In Vivo Cognitive Assessment (Morris Water Maze)

-

Apparatus : A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase : For several consecutive days, animals (e.g., transgenic AD mice) are placed in the pool from different starting positions and the time taken to find the hidden platform (escape latency) is recorded.

-

Probe Trial : After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[1]

Visualizing the Impact of this compound

Signaling Pathways Modulated by this compound in AD

Caption: Multi-target mechanisms of this compound in Alzheimer's Disease.

General Experimental Workflow for Preclinical Evaluation

Caption: Standard preclinical workflow for evaluating this compound.

Conclusion and Future Directions

The cumulative preclinical evidence strongly supports the therapeutic potential of this compound for Alzheimer's disease. Its ability to simultaneously address multiple facets of AD pathology—amyloid aggregation, tauopathy, neuroinflammation, and oxidative stress—makes it a compelling candidate for further development.

Critical next steps in the research and development pipeline include:

-

Pharmacokinetic Profiling : Rigorous investigation into the bioavailability and blood-brain barrier permeability of this compound is paramount.

-

Chronic Dosing and Safety Studies : Long-term efficacy and toxicology studies in relevant AD animal models are necessary to establish a safe therapeutic window.

-

Biomarker Development : Identification and validation of biomarkers to track the therapeutic response to this compound in preclinical and future clinical studies.

-

Clinical Translation : The ultimate goal is the design and execution of well-controlled, randomized clinical trials to ascertain the safety and efficacy of this compound in patients with Alzheimer's disease.

References

- 1. Neuroprotective Effects of this compound: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Properties of Quercetin [this compound.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Three to Tango: Inhibitory Effect of Quercetin and Apigenin on Acetylcholinesterase, Amyloid-β Aggregation and Acetylcholinesterase-Amyloid Interaction [mdpi.com]

- 8. Frontiers | Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation [frontiersin.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Quercetin inhibits okadaic acid-induced tau protein hyperphosphorylation through the Ca2+‑calpain‑p25‑CDK5 pathway in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Isoquercetin In Vivo Delivery: Application Notes and Protocols for Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo delivery methods for isoquercetin in rodent models. This document includes detailed experimental protocols, comparative pharmacokinetic data, and visualizations of relevant signaling pathways to guide researchers in designing and executing their studies.

Introduction to this compound Delivery

This compound, a flavonoid glycoside of quercetin, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by poor oral bioavailability. Various delivery strategies have been developed to enhance its absorption and efficacy in vivo. This document outlines standard and advanced methods for delivering this compound to rodent models, providing protocols for oral and intravenous administration, as well as for the preparation of advanced formulations such as cyclodextrin complexes, liposomes, and nanoparticles.

In Vivo Delivery Methods and Experimental Protocols

Standard Administration Routes

2.1.1. Oral Gavage

Oral gavage is a common method for the administration of this compound suspensions or solutions in rodent studies.

Protocol for Oral Gavage of this compound Suspension:

-

Preparation of this compound Suspension:

-

Weigh the desired amount of this compound powder.

-

Prepare a vehicle solution, commonly 0.5% carboxymethylcellulose (CMC) in sterile water.

-

Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Gently restrain the rodent (mouse or rat).

-

Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Typical dosages in rodent studies range from 10 to 100 mg/kg body weight.[1]

-

2.1.2. Intravenous Injection

Intravenous (IV) injection is used to achieve rapid systemic circulation of this compound, bypassing first-pass metabolism.

Protocol for Intravenous Injection of this compound Solution:

-

Preparation of this compound Solution:

-

Due to its poor water solubility, this compound may need to be dissolved in a suitable vehicle such as a mixture of saline, ethanol, and polyethylene glycol (PEG). Ensure the final concentration of organic solvents is safe for intravenous administration.

-

Filter the solution through a 0.22 µm sterile filter before injection.

-

-

Animal Handling and Injection:

-

Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.[2][3]

-

Place the animal in a restraint device.

-

Insert a 25-27 gauge needle, bevel up, into one of the lateral tail veins.[4]

-

Slowly inject the this compound solution.[4] A typical intravenous dose of quercetin in rats is 10 mg/kg.[5]

-

Apply gentle pressure to the injection site after removing the needle to prevent bleeding.[2]

-

Advanced Delivery Systems

To overcome the low bioavailability of this compound, various advanced delivery systems have been explored.

2.2.1. Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their solubility and bioavailability.

Protocol for Preparation of this compound-Cyclodextrin Complex:

-

Complex Formation:

-

Dissolve β-cyclodextrin or its derivatives (e.g., hydroxypropyl-β-cyclodextrin) in water with stirring.

-

Add an ethanolic solution of this compound dropwise to the cyclodextrin solution.

-

Stir the mixture at room temperature for several hours to allow for complex formation.[6]

-

The molar ratio of this compound to cyclodextrin is typically 1:1.[7]

-

-

Isolation of the Complex:

2.2.2. Liposomal Formulations

Liposomes are lipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds, improving their stability and delivery.

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method):

-

Film Formation:

-

Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent like chloroform or a chloroform-methanol mixture.

-

Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

-

-

Hydration and Sonication:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation.

-

Sonicate the resulting suspension using a bath or probe sonicator to reduce the size of the liposomes and form a homogenous dispersion.

-

2.2.3. Polymeric Nanoparticles

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound, providing controlled release and improved oral absorption.

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method):

-

Emulsification:

-

Dissolve this compound and PLGA in an organic solvent such as acetone or dichloromethane to form the oil phase.[9]

-

Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).[10]

-

Add the oil phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water emulsion.[9]

-

-

Solvent Evaporation and Nanoparticle Collection:

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound and its formulations in rodent models.

Table 1: Pharmacokinetic Parameters of this compound and Related Compounds after Oral Administration in Rats (50 mg/kg) [1][11][12][13]

| Compound | Cmax (µg/mL) | Tmax (min) | AUC0-t (mg/L*min) |

| This compound (IQ) | 0.35 ± 0.11 | 27.0 ± 6.7 | 17.2 ± 7.3 |

| Quercetin (Qr) | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 |

| Quercetin-3-O-β-D-glucuronide (QG) | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 |

Table 2: Bioavailability of Different Quercetin Formulations in Rodents

| Formulation | Animal Model | Administration Route | Relative Bioavailability (%) | Reference |

| Quercetin Suspension | Rat | Oral | 16.2 | [14] |

| Quercetin Solution | Rat | Oral | 27.5 | [14] |

| Quercetin-loaded Zein Nanoparticles | Mouse | Oral | ~60 | [15] |

| Quercetin-conjugated SPIONs | Rat | Oral | ~10-fold higher in brain than free quercetin | [16] |

| Quercetin Nanosuspensions (SPC-Pip-Que-NSps) | Rat | Oral | 23.58 (absolute) | [17] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular protection and disease pathogenesis.

References

- 1. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.uga.edu [research.uga.edu]

- 3. research.vt.edu [research.vt.edu]

- 4. depts.ttu.edu [depts.ttu.edu]

- 5. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and Characterization of a Nano-Inclusion Complex of Quercetin with β-Cyclodextrin and Its Potential Activity on Cancer Cells [mdpi.com]

- 7. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quercetin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex-Loaded Hydrogels for Accelerated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PLGA-Quercetin Nano-Formulation Inhibits Cancer Progression via Mitochondrial Dependent Caspase-3,7 and Independent FoxO1 Activation with Concomitant PI3K/AKT Suppression [mdpi.com]

- 10. Development and optimization of quercetin-loaded PLGA nanoparticles by experimental design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peerj.com [peerj.com]

- 14. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zein nanoparticles for oral delivery of quercetin: Pharmacokinetic studies and preventive anti-inflammatory effects in a mouse model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using superparamagnetic iron oxide nanoparticles to enhance bioavailability of quercetin in the intact rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Protocol for Isoquercetin Administration in a Lipopolysaccharide-Induced Neuroinflammation Mouse Model

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Isoquercetin, a flavonoid glycoside of quercetin, has demonstrated potent anti-inflammatory and neuroprotective properties in several preclinical studies. This document provides a detailed protocol for the administration of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to model systemic inflammation leading to neuroinflammation.[1][2] The protocols outlined below are compiled from various studies and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways. A primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] Activation of TLR4 by LPS triggers a downstream cascade that leads to the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][6] this compound has been shown to suppress the activation of TLR4 and NF-κB, thereby reducing the production of these inflammatory mediators.[3][4][5] Additionally, this compound may exert its effects through the activation of the Nrf2-ARE pathway, which is involved in the cellular antioxidant response.[7]

Quantitative Data Summary

The following tables summarize the dosages and administration parameters for this compound and LPS as reported in various neuroinflammation mouse models.

Table 1: this compound Administration Parameters

| Parameter | Details | Reference |

| Dosage | 10, 20, 30, 50 mg/kg | [4][8][9] |

| Administration Route | Oral gavage (p.o.), Intraperitoneal (i.p.) | [4][9] |

| Vehicle | 10% PEG400 in PBS, Dimethyl sulfoxide (DMSO) followed by dilution in normal saline | [9][10] |

| Frequency | Once daily | [9] |

| Treatment Duration | 7 to 14 days (including pre-treatment and co-treatment with LPS) | [9] |

Table 2: Lipopolysaccharide (LPS) Administration Parameters for Neuroinflammation Induction

| Parameter | Details | Reference |

| Dosage | 0.25 - 5 mg/kg | [2][9] |

| Administration Route | Intraperitoneal (i.p.) | [2][9] |

| Vehicle | 0.9% Saline | [11] |

| Frequency | Single injection or daily for 5-7 days | [2][12] |

| Timing | Acute (24 hours post-injection) or chronic neuroinflammation models | [2] |

Experimental Protocols

This section provides a detailed methodology for a typical experiment investigating the effects of this compound in an LPS-induced neuroinflammation mouse model.

1. Animal Model

-

Species: C57BL/6 mice are commonly used.[1]

-

Age: Adult mice (e.g., 8 weeks old).[13]

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[11] Acclimatize the animals for at least one week before the start of the experiment.

2. Preparation of Reagents

-

This compound Formulation (for Oral Gavage):

-

Weigh the required amount of this compound powder.

-

To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO.[9]

-

On each day of the experiment, prepare a fresh working solution by diluting the stock in a vehicle such as normal saline to the final desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse receiving 200 µL, the concentration would be 3.75 mg/mL).[9] Ensure the final DMSO concentration is minimal and non-toxic.

-

Alternatively, create a suspension in a vehicle like 10% PEG400 in PBS.[10] Use a mortar and pestle to create a smooth paste with a small amount of the vehicle before gradually adding the rest.[14]

-

-

LPS Solution:

-

Dissolve LPS (from E. coli, serotype O111:B4 or similar) in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 0.25 mg/mL for a 0.25 mg/kg dose administered at 10 mL/kg).[9]

-

Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of injection.

-

3. Experimental Design and Procedure

A representative experimental design could involve the following groups:[9]

-

Control Group: Receives vehicle (for this compound) and saline (for LPS).

-

LPS Group: Receives vehicle (for this compound) and LPS.

-

This compound + LPS Group: Receives this compound and LPS.

-

This compound Only Group: Receives this compound and saline (for LPS).

Administration Protocol (Example based on a 14-day study): [9]

-

Days 1-7 (Pre-treatment): Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle once daily.[9]

-

Days 8-14 (Co-treatment):

-

Continue daily administration of this compound or vehicle.

-

Approximately 30-60 minutes after this compound/vehicle administration, inject LPS (e.g., 0.25 mg/kg, i.p.) or saline once daily.[9]

-

-

Day 15 (Endpoint):

-

Perform behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.

-

Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex) for biochemical and histological analysis.

-

4. Oral Gavage Technique

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[15]

-

Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).[16]

-

Insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth.[14]

-

Allow the mouse to swallow the tip of the needle, then slowly pass it down the esophagus to the pre-measured depth.[15]

-

Administer the this compound suspension slowly and smoothly.[16]

-

Withdraw the needle gently.

-

Monitor the animal for any signs of distress.[14]

5. Assessment of Neuroinflammation

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.[4][6]

-

Western Blotting: Analyze the protein expression of key inflammatory markers such as TLR4, phosphorylated NF-κB (p-NF-κB), and inducible nitric oxide synthase (iNOS).[1][9]

-

Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial and astrocyte activation (e.g., Iba1 and GFAP, respectively) and for inflammatory mediators.[1][9]

Visualizations

Caption: Experimental workflow for this compound administration in an LPS-induced neuroinflammation mouse model.

Caption: this compound inhibits the LPS-induced TLR4/NF-κB signaling pathway to reduce neuroinflammation.

References

- 1. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects cortical neurons from oxygen-glucose deprivation-reperfusion induced injury via suppression of TLR4-NF-кB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Improves Inflammatory Response in Rats Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effects of this compound: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Properties of Quercetin [this compound.net]

- 8. This compound mitigates neuroinflammation and oxidative stress by targeting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low-dose quercetin positively regulates mouse healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Hydroxymethylfurfural Alleviates Lipopolysaccharide-Induced Depression-like Behaviors by Suppressing Hypothalamic Oxidative Stress and Regulating Neuroinflammation in Mice [mdpi.com]

- 12. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. ouv.vt.edu [ouv.vt.edu]

- 16. animalcare.ubc.ca [animalcare.ubc.ca]

Isoquercetin's Anti-Cancer Potential: A Detailed Look at its Effects on HepG2 and SW480 Cell Lines

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Isoquercetin, a flavonoid commonly found in fruits and vegetables, is demonstrating significant anti-cancer properties, according to a compilation of recent studies. These findings, detailed in the following application notes, reveal specific mechanisms by which this compound inhibits the growth of liver (HepG2) and colon (SW480) cancer cell lines, offering promising avenues for therapeutic development.

Researchers and drug development professionals will find comprehensive data, detailed experimental protocols, and visual representations of the molecular pathways involved. The provided information aims to facilitate further research into the application of this compound as a potential anti-cancer agent.

Summary of this compound's Effects on Cancer Cell Lines

This compound exhibits distinct effects on the hepatocellular carcinoma cell line HepG2 and the colorectal adenocarcinoma cell line SW480. In HepG2 cells, this compound primarily induces apoptosis and autophagy through the AMPK/mTOR/p70S6K signaling pathway and causes cell cycle arrest at the G2/M phase.[1][2] For SW480 cells, its primary mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, leading to a reduction in cell proliferation without significant cytotoxicity.[3][4]

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data on the effects of this compound on HepG2 and SW480 cancer cell lines.

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| HepG2 | 24 - 72 hours | 307.3 - 478.2 | [1] |

Table 2: Effects of this compound on SW480 Cell Proliferation

| Cell Line | Treatment Duration | Effect | Reference |

| SW480 | 24 hours | Proliferation decreased to ~24% | [3] |

| SW480 | 24 hours | Total cell number decreased by nearly 50% | [3] |

Signaling Pathways Modulated by this compound

HepG2 Cells: In hepatocellular carcinoma cells, this compound's anti-cancer activity is linked to the activation of the AMPK/mTOR/p70S6K signaling pathway, which leads to the induction of apoptosis and autophagy.[1]

SW480 Cells: In colorectal cancer cells, this compound inhibits the Wnt/β-catenin signaling pathway. This leads to an increase in the phosphorylation of β-catenin, marking it for degradation and preventing its translocation to the nucleus to activate target genes involved in cell proliferation.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-cancer effects of this compound on a given cell line.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

HepG2 or SW480 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

HepG2 or SW480 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.[1]

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a 5 mL culture tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

HepG2 or SW480 cells

-

6-well plates

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

Objective: To analyze the expression of proteins in signaling pathways affected by this compound.

Materials:

-

HepG2 or SW480 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., for AMPK, mTOR, p-β-catenin, β-catenin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate 30 µg of protein from each sample on an SDS-PAGE gel.[1]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

These application notes and protocols provide a solid foundation for researchers to explore the anti-cancer effects of this compound. The distinct mechanisms of action in different cancer cell lines highlight the importance of targeted research in developing novel cancer therapies.

References

- 1. Isoquercitrin induces apoptosis and autophagy in hepatocellular carcinoma cells via AMPK/mTOR/p70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoquercitrin Suppresses Colon Cancer Cell Growth in Vitro by Targeting the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquercitrin suppresses colon cancer cell growth in vitro by targeting the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoquercetin in Plant Extracts

Introduction

Isoquercetin (quercetin-3-O-glucoside) is a flavonoid glycoside found in a wide variety of plants. It is recognized for its potent antioxidant properties and potential therapeutic benefits, including anti-inflammatory and cardioprotective effects. Accurate and reliable quantification of this compound in plant extracts is crucial for the quality control of herbal products, phytochemical research, and the development of new pharmaceuticals. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an acidified aqueous solution and an organic solvent. The quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

-

Solvents: HPLC grade methanol, acetonitrile, and water.

-

Acids: Formic acid or phosphoric acid (analytical grade).

-

Reference Standard: this compound (≥98% purity).

-

Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

-

Plant Material: Dried and powdered plant sample.

2. Instrumentation

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance.

-

Ultrasonic bath.

-

Centrifuge.

-

Vortex mixer.

3. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution. Store this solution at 4°C in the dark.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

4. Sample Preparation

-

Extraction: Accurately weigh about 1.0 g of the finely powdered plant material into a suitable flask.[1] Add 20 mL of 70% ethanol.[2]

-

Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic water bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 60°C).[2][3]

-

Centrifugation and Filtration: After extraction, centrifuge the mixture at 3000 rpm for 10 minutes.[4] Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]

5. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[6] |

| Mobile Phase | A: 0.3% Phosphoric Acid in Water, B: Acetonitrile[6] |

| Gradient Elution | 0-20 min, 15% B; 20-25 min, 15-30% B; 25-30 min, 30% B |

| Flow Rate | 1.0 mL/min[3][6] |

| Column Temperature | 30°C[6] |

| Injection Volume | 10 µL[5] |

| Detection | UV at 254 nm[6] or 356 nm[3] |

6. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[3]

-

Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be >0.999.[3]

-

Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate injections of a standard solution. The relative standard deviation (%RSD) should be less than 2%.[3]

-

Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a pre-analyzed sample and calculate the percentage recovery. The recovery rate should be within 98-102%.[3]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to assess the sensitivity of the method. These are the lowest concentrations of analyte that can be reliably detected and quantified, respectively.

Data Presentation

Table 1: Quantitative Data Summary for this compound Analysis

| Parameter | Result | Reference |

| Linearity Range (µg/mL) | 0.25 - 8 | [6] |

| Correlation Coefficient (r²) | > 0.999 | [3] |

| Average Recovery (%) | 100.45 (RSD: 2.11%) | [6] |

| Precision (%RSD) - Intra-day | 0.17 | [6] |

| Precision (%RSD) - Inter-day | < 1.0 | [3] |

| Limit of Detection (LOD) | Varies by instrument and conditions | |

| Limit of Quantification (LOQ) | Varies by instrument and conditions |

Visualizations

Caption: Experimental workflow for the quantification of this compound in plant extracts.

Caption: Key parameters for HPLC method validation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of rutin, this compound, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

Application Note: LC-MS/MS Analysis of Isoquercetin and its Metabolites in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction